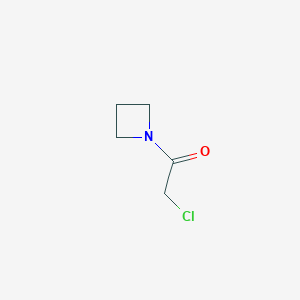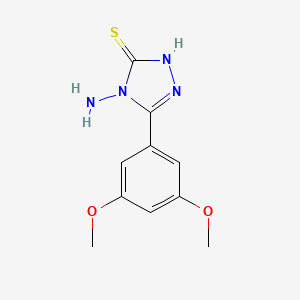
4-amino-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
The compound 4-amino-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds known for their broad spectrum of biological activity. These compounds have been studied for their potential antiviral, anti-inflammatory, antimicrobial, antioxidant, and anticancer properties, and are noted for their low toxicity, making them promising candidates for the development of new biologically active substances .
Synthesis Analysis
The synthesis of 4-amino-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives involves multi-step reaction sequences. For instance, Schiff bases of this scaffold were prepared by heating thiocarbohydrazide and 3,5-dimethoxy benzoic acid, followed by treatment with substituted benzaldehydes . Other related compounds have been synthesized through various methods, including cyclization reactions and condensation with different aldehydes . These methods demonstrate the versatility and reactivity of the 1,2,4-triazole core when substituted with different functional groups.
Molecular Structure Analysis
The molecular structure of related 1,2,4-triazole derivatives has been characterized using crystallographic methods, revealing features such as dihedral angles, hydrogen bonding, and supramolecular interactions that stabilize the crystal structure . For example, the dihedral angles made by the thione-substituted triazole ring with other rings have been precisely measured, and weak hydrogen bonds and C–H···π interactions have been observed .
Chemical Reactions Analysis
The 1,2,4-triazole derivatives undergo various chemical reactions, including cyclo-condensation and reactions with formaldehyde and aromatic amines to yield different products with potential pharmacological activities . The reactivity of these compounds allows for the synthesis of a diverse array of derivatives, which can be tailored for specific biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives have been investigated, with compounds exhibiting properties such as being odorless, insoluble in water, and soluble in organic solvents . The melting temperatures and structures of these compounds have been confirmed using spectroscopic methods such as NMR and mass spectrometry . Additionally, the spectral features of these compounds, including FT-IR, UV-visible, and NMR spectra, have been recorded and analyzed to confirm their structures and investigate their electronic transitions .
Relevant Case Studies
Several studies have evaluated the biological activities of 1,2,4-triazole derivatives. For instance, antimicrobial and antitubercular activities have been assessed for thiazolidinones and Mannich bases derived from these compounds . Antifungal activity against Candida albicans has been evaluated for novel Schiff bases, with some derivatives showing promising activity at micromolar concentrations . Furthermore, theoretical studies have predicted the potential of these compounds as inhibitors of enzymes such as cyclin-dependent kinase 5, which could guide the synthesis and design of new triazole compounds with biological activity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Features
4-Amino-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol and its derivatives have been synthesized and studied for various applications. For instance, Labanauskas et al. (2001) synthesized derivatives exhibiting anti-inflammatory activity. They prepared these compounds through the acylation and alkylation of triazoles, confirming their potential in drug development (Labanauskas et al., 2001).
Antimicrobial and Antifungal Properties
Synthesis and evaluation of the antimicrobial activities of 1,2,4-triazole derivatives have been a significant area of study. For instance, Bayrak et al. (2009) synthesized new triazoles starting from isonicotinic acid hydrazide, showcasing their antimicrobial activity (Bayrak et al., 2009). Additionally, Moorthy et al. (2017) synthesized Schiff bases derived from 4-amino-5-(3,5-dimethoxy-phenyl)-4H-1,2,4-triazol-3-thiol, highlighting their antifungal activity, particularly against Candida albicans (Moorthy et al., 2017).
Electrochemical Studies
The electrochemical behavior of thiotriazoles, including derivatives of 4-amino-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol, has been explored. Fotouhi et al. (2002) conducted a study on the electrooxidation of these compounds in aqueous-alcoholic media, revealing insights into their redox behavior and potential applications in electrochemistry (Fotouhi et al., 2002).
Antiradical Activity
The antiradical properties of triazole derivatives are also notable. Safonov and Nosulenko (2021) studied the antiradical activity of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives, indicating their potential use in combating free radicals and related diseases (Safonov & Nosulenko, 2021).
Antitumor Properties
Research has also been conducted on the antitumor properties of triazole derivatives. Ovsepyan et al. (2018) synthesized 1,2,4-triazole derivatives with potential antitumor activities, underscoring the significance of these compounds in cancer research (Ovsepyan et al., 2018).
Corrosion Inhibition
The application of triazole derivatives in corrosion inhibition has been explored, particularly for copper in saline environments. Chauhan et al. (2019) investigated the use of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor, demonstrating its efficacy in protecting copper surfaces (Chauhan et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-amino-3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c1-15-7-3-6(4-8(5-7)16-2)9-12-13-10(17)14(9)11/h3-5H,11H2,1-2H3,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJYAFXKNKTZIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NNC(=S)N2N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366638 | |
| Record name | 4-Amino-5-(3,5-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
750624-63-6 | |
| Record name | 4-Amino-5-(3,5-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine](/img/structure/B1271615.png)
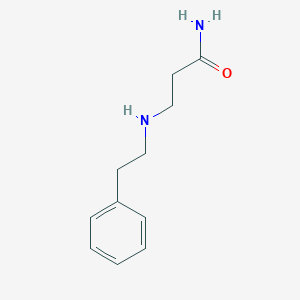

![4-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B1271618.png)
![[3-(Morpholin-4-ylsulfonyl)phenyl]methanol](/img/structure/B1271619.png)
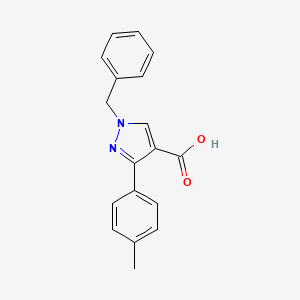
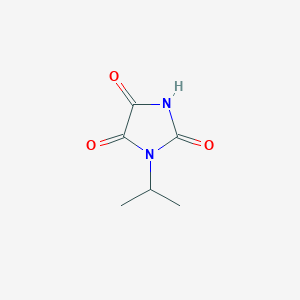
![2-[2-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid](/img/structure/B1271632.png)

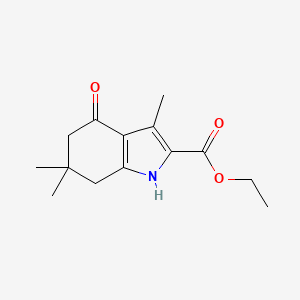

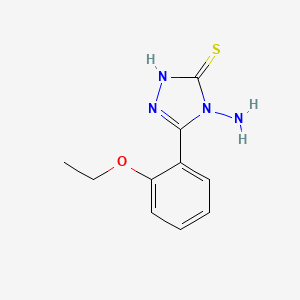
![Ethanamine, 2-[(3,4-dimethylphenyl)thio]-](/img/structure/B1271654.png)
